

# The Luminescence of Sulfo-Cyanine5.5 Amine: A Technical Guide

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## Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

Cat. No.: B12409592

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This in-depth technical guide delves into the core principles of fluorescence for **Sulfo-Cyanine5.5 amine**, a water-soluble, far-red fluorescent dye. Its exceptional photophysical properties and reactive primary amine group make it a valuable tool for labeling and tracking biomolecules in a variety of biological and biomedical research applications, including *in vivo* imaging.

## Core Principle of Fluorescence

**Sulfo-Cyanine5.5 amine** is a polymethine dye belonging to the cyanine family. Its structure features two indolenine rings connected by a polymethine chain. The absorption of a photon of a specific wavelength excites a  $\pi$ -electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) in the conjugated system of the dye. This excited state is short-lived. The molecule then relaxes back to its ground state, releasing the absorbed energy in the form of a photon of a longer wavelength (lower energy). This emitted light is what is observed as fluorescence.

The presence of four sulfonate groups ( $\text{SO}_3^-$ ) imparts high hydrophilicity to the molecule, making it highly soluble in aqueous environments and reducing non-specific binding to biomolecules.<sup>[1][2]</sup> The primary amine group provides a reactive handle for conjugation to various electrophilic groups on target molecules, such as activated esters (e.g., NHS esters) or epoxides.<sup>[1][3]</sup>

## Photophysical Properties

The photophysical characteristics of Sulfo-Cyanine5.5 and its derivatives are summarized below. These properties make it an exceptionally bright and photostable fluorophore in the far-red to near-infrared (NIR) region of the spectrum, a range that benefits from reduced background fluorescence from biological samples.[\[4\]](#)

Property	Sulfo-Cyanine5 Amine	Sulfo-Cyanine5.5 NHS Ester/Carboxylic Acid
Excitation Maximum ( $\lambda_{\text{ex}}$ )	646 nm <a href="#">[5]</a> <a href="#">[6]</a>	~675 nm <a href="#">[7]</a> <a href="#">[8]</a>
Emission Maximum ( $\lambda_{\text{em}}$ )	662 nm <a href="#">[5]</a> <a href="#">[6]</a>	~694 nm <a href="#">[7]</a> <a href="#">[8]</a>
Molar Extinction Coefficient ( $\epsilon$ )	271,000 $\text{cm}^{-1}\text{M}^{-1}$ <a href="#">[5]</a> <a href="#">[6]</a>	211,000 - 250,000 $\text{cm}^{-1}\text{M}^{-1}$ <a href="#">[4]</a> <a href="#">[7]</a>
Fluorescence Quantum Yield ( $\Phi$ )	0.28 <a href="#">[6]</a>	0.21 <a href="#">[7]</a> <a href="#">[9]</a>
Molecular Weight	740.98 g/mol <a href="#">[5]</a>	Varies by derivative
Solubility	Good in water, DMF, DMSO, alcohols <a href="#">[5]</a> <a href="#">[6]</a>	High in water <a href="#">[1]</a>

## Experimental Protocols

The primary utility of **Sulfo-Cyanine5.5 amine** is in the covalent labeling of biomolecules. The aliphatic primary amine can be readily coupled with various electrophiles.

### General Protocol for Labeling a Target Molecule with Sulfo-Cyanine5.5 Amine

This protocol outlines the general steps for conjugating **Sulfo-Cyanine5.5 amine** to a protein containing an activated ester (e.g., an NHS ester).

#### 1. Preparation of Solutions:

- Target Molecule Solution: Dissolve the target molecule (e.g., protein with an NHS ester) in a suitable amine-free buffer (e.g., 1X PBS) at a concentration of 2-10 mg/mL. The pH of the solution should be adjusted to  $8.5 \pm 0.5$  to ensure the amine on Sulfo-Cyanine5.5 is deprotonated and reactive.[10]
- Dye Stock Solution: Prepare a 10 mM stock solution of **Sulfo-Cyanine5.5 amine** in anhydrous DMSO or DMF.[10]

## 2. Conjugation Reaction:

- Determine the optimal molar ratio of dye to protein. A starting point of a 10:1 molar ratio is often recommended.[10][11]
- Add the calculated volume of the **Sulfo-Cyanine5.5 amine** stock solution to the target molecule solution.
- Gently mix the reaction solution and incubate for 1-2 hours at room temperature, protected from light.

## 3. Purification of the Conjugate:

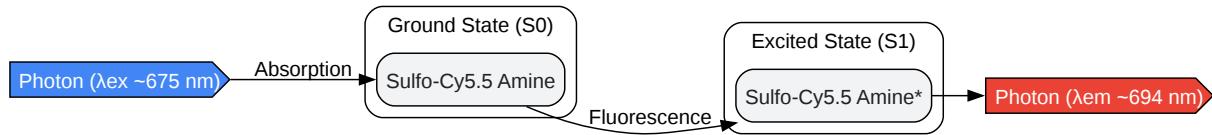
- Separate the labeled conjugate from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[10][11]
- Elute with an appropriate buffer (e.g., PBS pH 7.2-7.4).
- Collect the fractions containing the fluorescently labeled protein, which will typically elute first.

## 4. Characterization of the Conjugate:

- Determine the Degree of Labeling (DOL), which is the average number of dye molecules per target molecule. This can be calculated by measuring the absorbance of the conjugate at both the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum (~675 nm).

## Visualizations

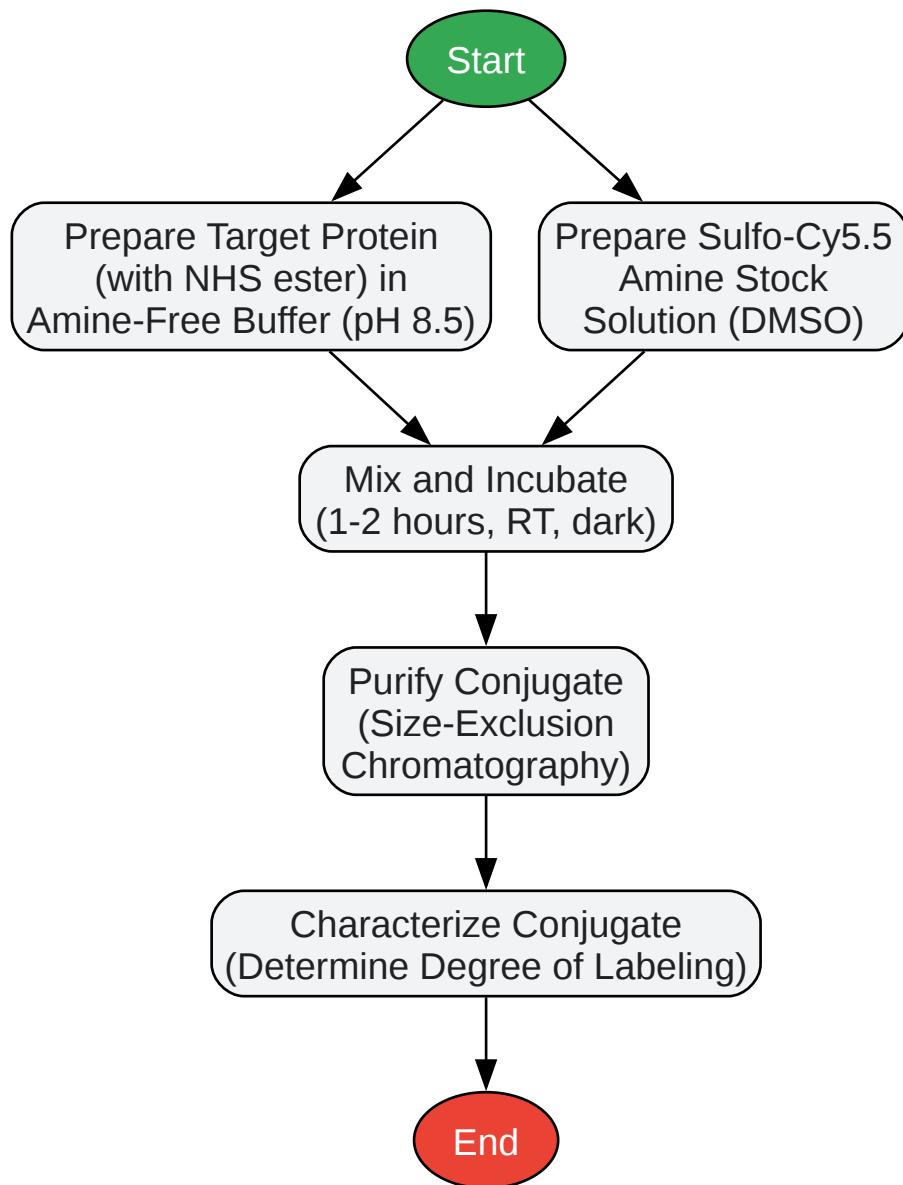
## Fluorescence Principle of Sulfo-Cyanine5.5 Amine



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Caption: The Jablonski diagram illustrating the process of fluorescence for **Sulfo-Cyanine5.5 amine**.

## Experimental Workflow for Protein Labeling

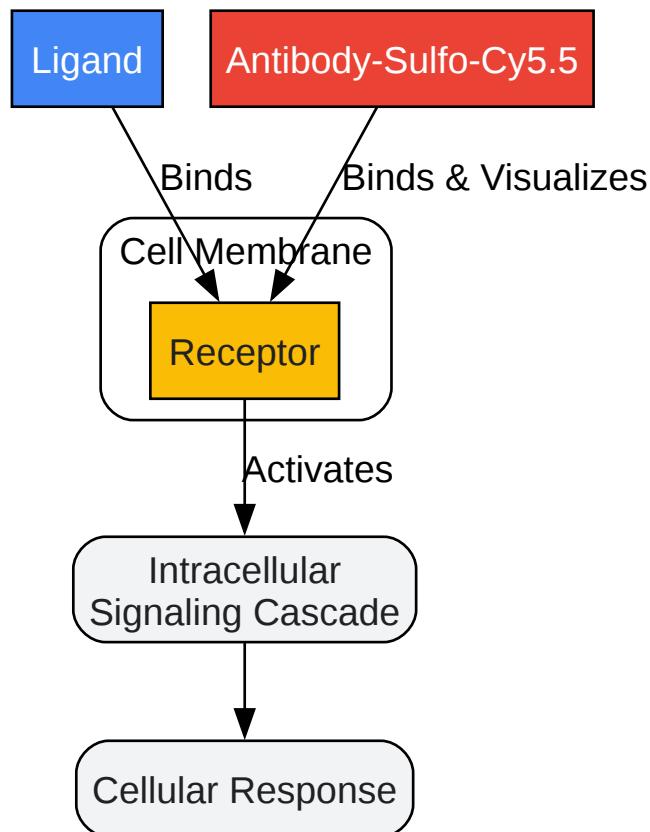


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Caption: A streamlined workflow for the conjugation of **Sulfo-Cyanine5.5 amine** to a target protein.

## Signaling Pathway Visualization (Hypothetical)

While **Sulfo-Cyanine5.5 amine** is a labeling reagent and not directly involved in signaling pathways, it can be used to visualize components of these pathways. For instance, an antibody targeting a specific receptor in a signaling cascade can be labeled with **Sulfo-Cyanine5.5 amine** to track its localization.



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Caption: Visualization of a generic signaling pathway using a Sulfo-Cyanine5.5 labeled antibody.

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